

Preclinical Profile of S49076 Hydrochloride in Gastric Cancer: A Technical Overview

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Compound of Interest

Compound Name: (Z)-S49076 hydrochloride

Cat. No.: B610633

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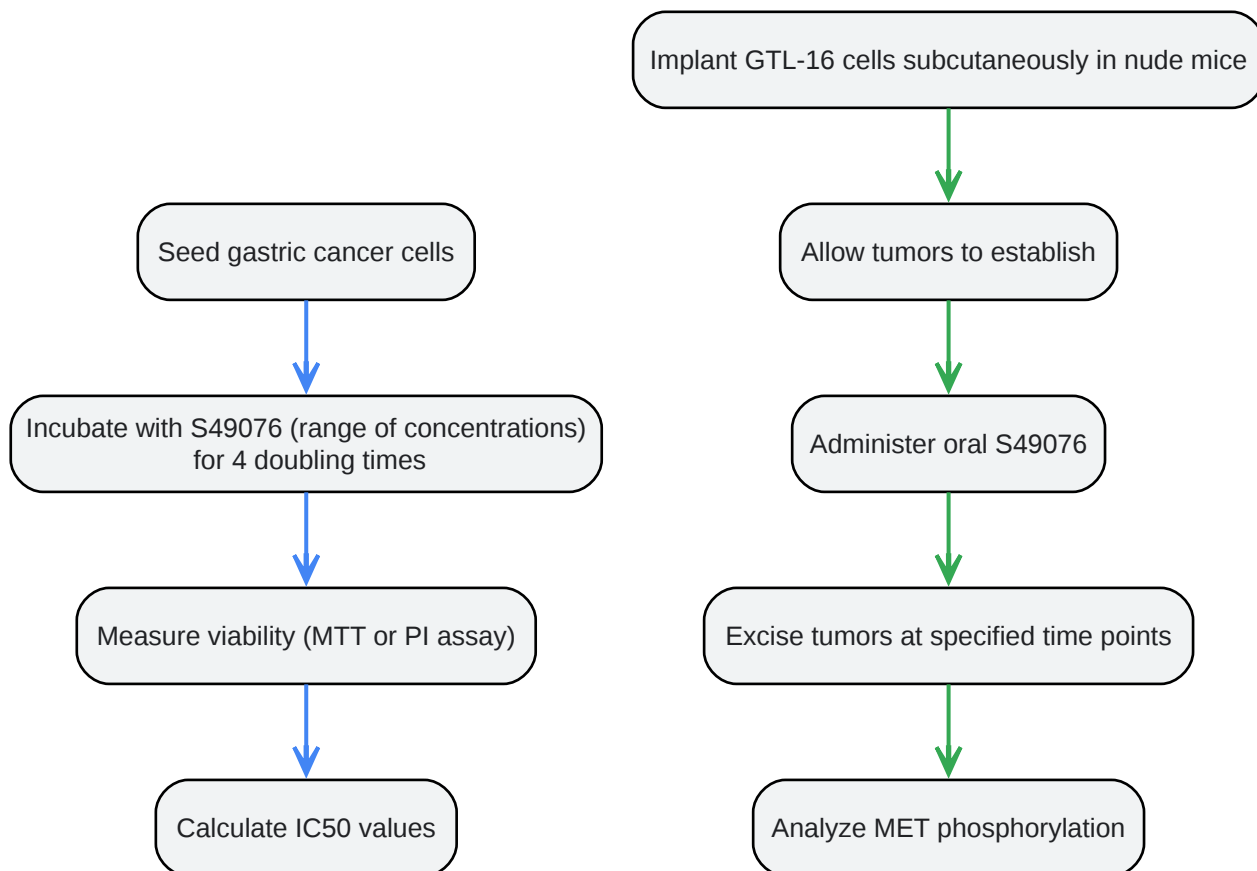
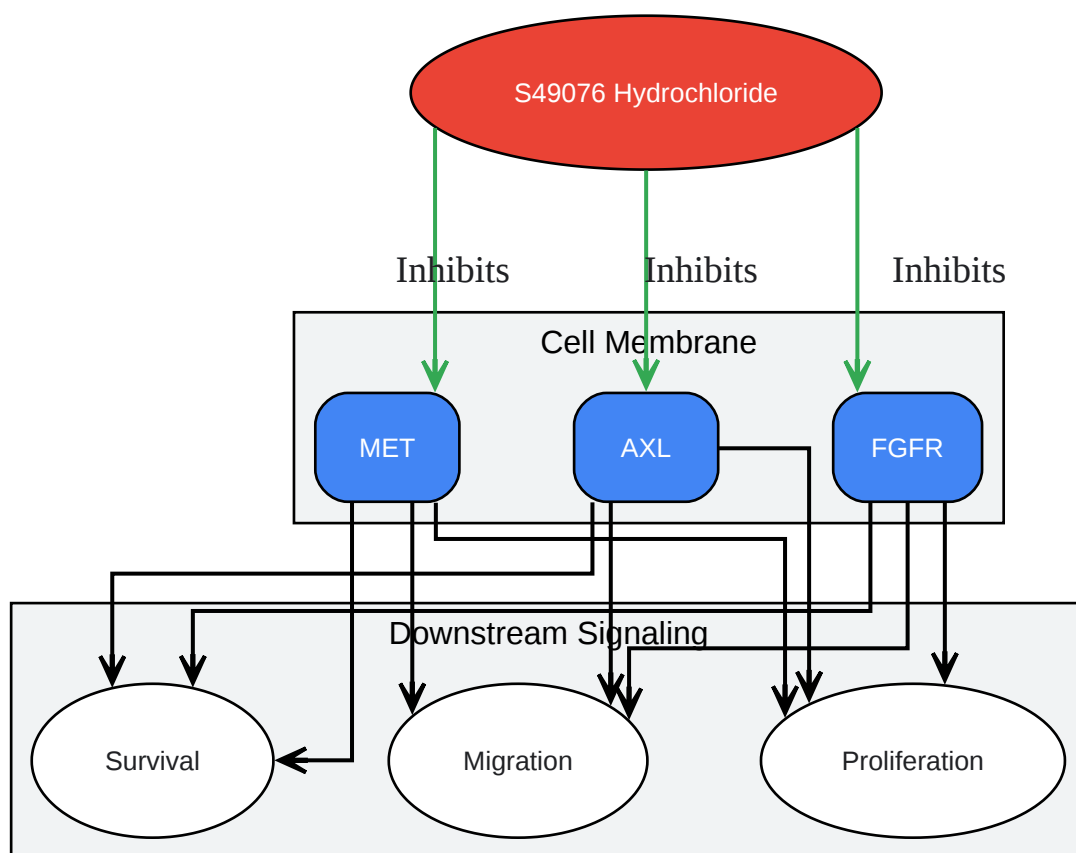
Executive Summary

S49076 hydrochloride, a potent oral ATP-competitive tyrosine kinase inhibitor, has demonstrated significant preclinical activity in gastric cancer models. This technical guide consolidates the available preclinical data, detailing the compound's mechanism of action, efficacy in vitro and in vivo, and the experimental methodologies utilized in its evaluation. S49076 distinguishes itself by co-targeting MET, AXL, and FGFR pathways, all of which are implicated in gastric tumor progression and resistance to therapy. The data presented herein supports its potential as a therapeutic agent for gastric malignancies characterized by aberrant signaling through these receptor tyrosine kinases.

Core Mechanism of Action

S49076 hydrochloride exerts its anti-tumor effects by inhibiting the autophosphorylation and downstream signaling of multiple receptor tyrosine kinases (RTKs). Its primary targets are MET, AXL/MER, and FGFR1/2/3.^{[1][2][3]} In the context of gastric cancer, the inhibition of MET and FGFR2 is particularly relevant.^{[1][2]} By blocking these pathways, S49076 can impede key cancer cell processes including proliferation, survival, and migration.^{[1][2]}

Below is a diagram illustrating the signaling pathways targeted by S49076 hydrochloride.



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